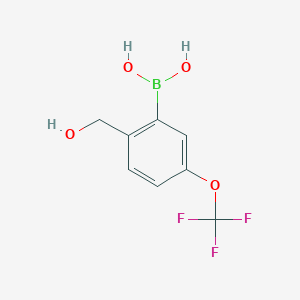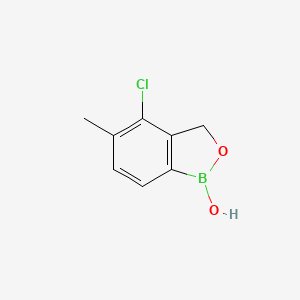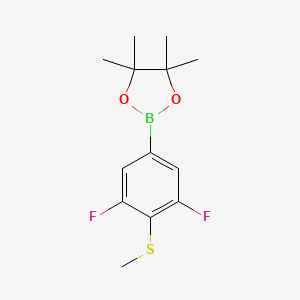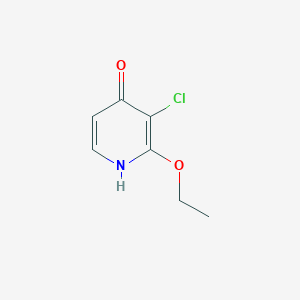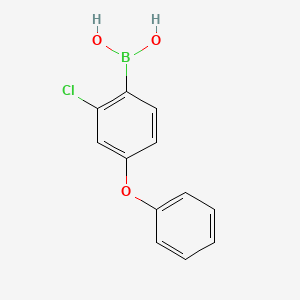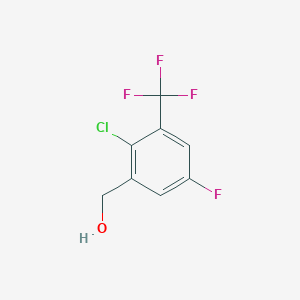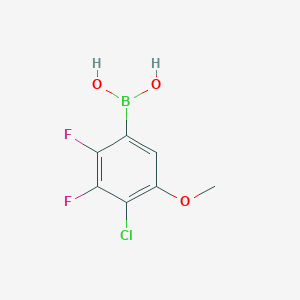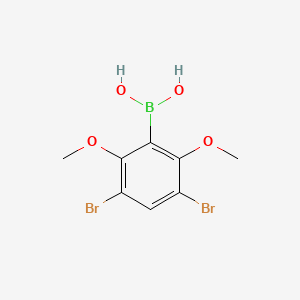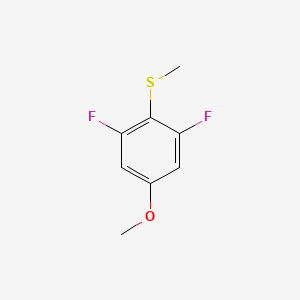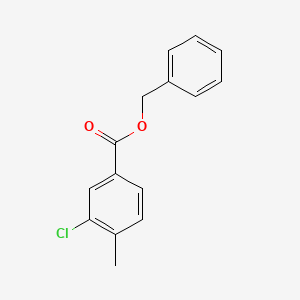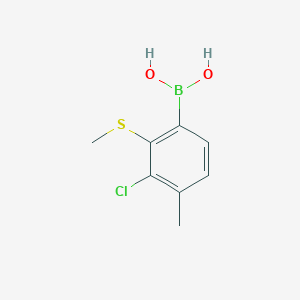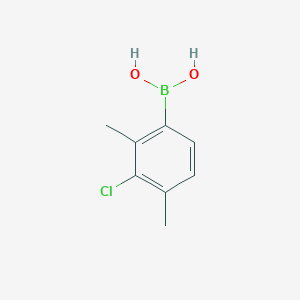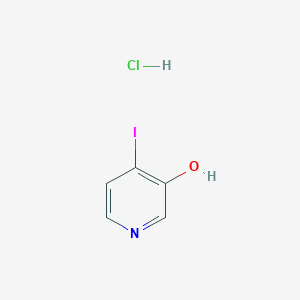
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C12H15BClFO3. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of chloro, fluoro, and hydroxy groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations .
作用机制
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The reaction mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a boron compound, and reductive elimination .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by their stability and solubility.
Result of Action
The compound, as a boronic ester, plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The result of its action can be seen in the formation of various organic compounds through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors should be considered when using these boronic pinacol esters for pharmacological purposes .
生化分析
Biochemical Properties
The 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations
Cellular Effects
The cellular effects of this compound are not well studied. These transformations can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that boronic esters can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well studied. It is known that boronic esters are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It is known that boronic esters are usually bench stable .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The product is then purified through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Protodeboronation: It can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom, often catalyzed by acids or bases.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Resulting from protodeboronation
科学研究应用
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the creation of advanced materials with specific electronic or optical properties.
相似化合物的比较
- 2-Fluoro-6-hydroxyphenylboronic acid
- 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
- 2,4-Dichloro-3-cyanophenylboronic acid
Comparison: 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is unique due to the combination of chloro, fluoro, and hydroxy groups on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis compared to its analogs .
属性
IUPAC Name |
2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVCXSLQMMDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
